molecular formula C16H14N2O2 B12893161 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 102267-86-7

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B12893161
CAS No.: 102267-86-7
M. Wt: 266.29 g/mol
InChI Key: WPDXBQPTDAHUBM-UHFFFAOYSA-N
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Description

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a phenyl group at the 6-position and a propyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and propyl groups at specific positions enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

102267-86-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6-phenyl-3-propylpyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C16H14N2O2/c1-2-6-11-9-13-14(17-10-11)16(20)18(15(13)19)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3

InChI Key

WPDXBQPTDAHUBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1

Origin of Product

United States

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